molecular formula C7H8BrNO B1357767 2-Amino-4-bromo-5-methylphenol CAS No. 848358-81-6

2-Amino-4-bromo-5-methylphenol

Cat. No.: B1357767
CAS No.: 848358-81-6
M. Wt: 202.05 g/mol
InChI Key: OVFOSMHDFYXTCQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a brominated derivative of 2-amino-4-methylphenol, featuring both an amino group and a hydroxyl group on a benzene ring, along with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-methylphenol typically involves the bromination of 2-amino-4-methylphenol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions, such as the formation of Schiff bases or azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Reagents like aldehydes or diazonium salts are commonly used for forming Schiff bases or azo compounds.

Major Products

    Substitution Products: Various substituted phenols or anilines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Coupling Products: Schiff bases, azo compounds, or other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5-methylphenol is unique due to the presence of both an amino group and a bromine atom on the aromatic ring, which allows for a wide range of chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-amino-4-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFOSMHDFYXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604132
Record name 2-Amino-4-bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848358-81-6
Record name 2-Amino-4-bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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